Iso Promethazine-d3 Hydrochloride

説明

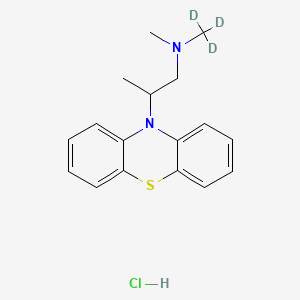

Iso Promethazine-d3 Hydrochloride is a deuterated form of promethazine hydrochloride, a phenothiazine derivative. This compound is primarily used as a stable isotope-labeled internal standard in various analytical applications. The deuterium atoms replace hydrogen atoms in the molecule, which helps in distinguishing it from non-labeled compounds in mass spectrometry and other analytical techniques .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Iso Promethazine-d3 Hydrochloride involves several steps:

Synthesis of N,N-Dimethyl Isopropanolamine: This intermediate is prepared by reacting diethylamide with epoxy propane under controlled temperature conditions.

Synthesis of N,N-Dimethylamino Chloropropane: This step involves the chlorination of the previously synthesized intermediate.

Synthesis of Promethazine Oxalate: The chlorinated intermediate is then reacted with phenothiazine to form promethazine oxalate.

Final Synthesis of this compound: The promethazine oxalate is converted to this compound through crystallization and salification processes

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of deuterated reagents is crucial in maintaining the isotopic labeling of the final product .

化学反応の分析

Types of Reactions

Iso Promethazine-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

科学的研究の応用

Iso Promethazine-d3 Hydrochloride has a wide range of applications in scientific research:

作用機序

Iso Promethazine-d3 Hydrochloride exerts its effects by antagonizing various receptors, including:

Histamine H1 Receptors: Blocks histamine action, reducing allergic reactions.

Dopamine Receptors: Inhibits dopamine activity, providing antiemetic effects.

Alpha Adrenergic Receptors: Causes vasodilation and reduces blood pressure.

Muscarinic Receptors: Provides sedative effects and reduces motion sickness.

類似化合物との比較

Similar Compounds

Promethazine Hydrochloride: The non-deuterated form of Iso Promethazine-d3 Hydrochloride.

Chlorpromazine Hydrochloride: Another phenothiazine derivative with similar antihistaminic and antiemetic properties.

Trifluoperazine Hydrochloride: A phenothiazine derivative used primarily as an antipsychotic

Uniqueness

This compound is unique due to its isotopic labeling, which makes it an invaluable tool in analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and differentiation from non-labeled compounds .

生物活性

Iso Promethazine-d3 Hydrochloride is a deuterated derivative of promethazine, a first-generation antihistamine widely used for its sedative and antiemetic properties. This compound exhibits significant biological activity through its interaction with various neurotransmitter receptors, making it valuable in both clinical and research settings.

This compound primarily functions as an antagonist at several receptor sites:

- Histamine H1 Receptors : By blocking these receptors, Iso Promethazine-d3 reduces allergic reactions and symptoms associated with histamine release, such as itching and swelling.

- Dopamine Receptors : Its inhibition of dopamine activity contributes to its antiemetic effects, making it useful in preventing nausea and vomiting associated with motion sickness or postoperative conditions.

- Alpha Adrenergic Receptors : The compound induces vasodilation, which can help lower blood pressure.

- Muscarinic Receptors : It provides sedative effects and reduces motion sickness through anticholinergic mechanisms.

Pharmacokinetics and Research Applications

This compound is particularly valuable in pharmacokinetic studies due to its isotopic labeling, which allows for precise tracking in metabolic pathways. Its applications include:

- Mass Spectrometry : Used as an internal standard for quantifying promethazine and its metabolites, enhancing the accuracy of analytical methods .

- Metabolic Studies : Employed to trace the metabolic pathways of promethazine in biological systems, aiding in the understanding of drug interactions and efficacy.

- Quality Control : Utilized in the pharmaceutical industry for method validation during the production of promethazine-based medications.

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of promethazine hydrochloride, which is relevant to Iso Promethazine-d3 due to their structural similarities. Key findings from these studies include:

- Chronic Toxicity : In a 2-year study on rats, doses of promethazine hydrochloride revealed no significant carcinogenic activity; however, there were dose-related decreases in survival rates and body weights at higher doses .

- Clinical Observations : Adverse effects included labored breathing and decreased activity at elevated doses, indicating potential toxicity that warrants careful monitoring in clinical use .

Case Studies

Several case studies highlight the clinical applications of this compound:

- Case Study on Nausea Management : A patient undergoing chemotherapy was treated with Iso Promethazine-d3 to manage nausea. The isotopic labeling allowed for tracking the drug's metabolism and efficacy over time.

- Allergic Reaction Management : In a clinical setting, patients experiencing severe allergic reactions were administered promethazine derivatives, including Iso Promethazine-d3, demonstrating significant symptom relief within hours.

Data Summary

The following table summarizes key pharmacological properties and findings related to this compound:

| Property | Value/Observation |

|---|---|

| Chemical Structure | Deuterated derivative of promethazine |

| Receptor Affinity | Strong H1 antagonist; moderate D2 antagonist |

| Toxicity Observations | Dose-related decrease in survival; no carcinogenicity |

| Clinical Applications | Antiemetic; allergy relief; sedation |

| Research Utility | Internal standard for mass spectrometry |

特性

IUPAC Name |

N-methyl-2-phenothiazin-10-yl-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2S.ClH/c1-13(12-18(2)3)19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISCHQYUHLQSBU-MUTAZJQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CC(C)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857886 | |

| Record name | N-Methyl-N-(~2~H_3_)methyl-2-(10H-phenothiazin-10-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329835-09-7 | |

| Record name | N-Methyl-N-(~2~H_3_)methyl-2-(10H-phenothiazin-10-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。